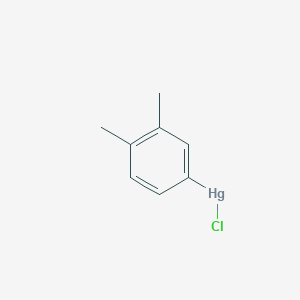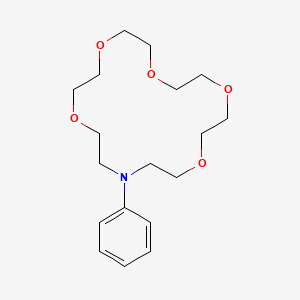
16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a macrocyclic compound with the molecular formula C18H29NO5. It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations. This compound is particularly interesting due to its unique structure, which includes a phenyl group and multiple oxygen atoms, allowing it to interact with a variety of chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of a phenyl-substituted diol with a nitrogen-containing compound in the presence of a strong acid catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl group and other substituents can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted carboxylic acids, while reduction could produce phenyl-substituted alcohols.
Scientific Research Applications
16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential to interact with biological molecules and its ability to form complexes with metal ions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate various drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its ability to form stable complexes with cations. The multiple oxygen atoms in the compound can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property makes it useful in catalysis and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-Aza-18-crown-6
- 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
- 4-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)benzaldehyde
- 2,3-Bis-(2-chlorophenyl)-1,4,7,10,13-pentaoxa-cyclopentadecane
Uniqueness
What sets 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane apart from these similar compounds is its phenyl group, which adds a unique dimension to its chemical properties and potential applications. The phenyl group can participate in π-π interactions, making the compound useful in a broader range of chemical and biological contexts.
Properties
Molecular Formula |
C18H29NO5 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
16-phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C18H29NO5/c1-2-4-18(5-3-1)19-6-8-20-10-12-22-14-16-24-17-15-23-13-11-21-9-7-19/h1-5H,6-17H2 |
InChI Key |
JAQUNKKEAWDWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCOCCN1C2=CC=CC=C2 |
solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


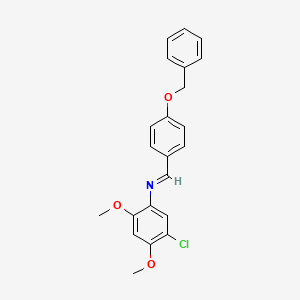



![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)

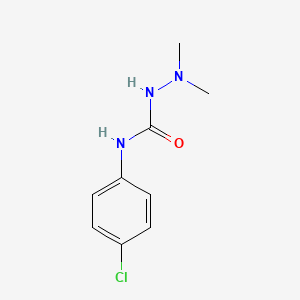
![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)



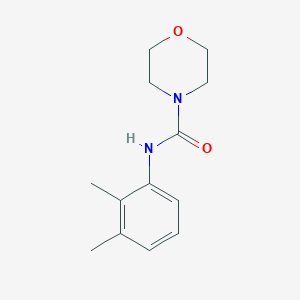
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
